N-(4-methoxyphenyl)pyridin-4-amine
Overview
Description
N-(4-methoxyphenyl)pyridin-4-amine is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyridine and aniline, characterized by the presence of a methoxy group attached to the phenyl ring.
Mechanism of Action
Target of Action
N-(4-methoxyphenyl)pyridin-4-amine is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
The compound’s interaction with its targets results in the inhibition of these inflammatory mediators . This leads to a decrease in inflammation. The structure–activity relationships (SARs) of pyrimidine derivatives have been studied, and it has been found that substituted phenyl moieties (4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of the pyrazolo-pyrimidine scaffold increase the inhibitory effects .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the inflammatory response. The compound inhibits the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This results in a decrease in inflammation.
Pharmacokinetics
The compound is a solid at room temperature , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is a decrease in inflammation. By inhibiting the expression and activities of vital inflammatory mediators, the compound reduces the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-methoxyphenyl)pyridin-4-amine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
N-(4-methoxyphenyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)pyridin-3-amine
- N-(4-methoxyphenyl)pyridin-2-amine
- N-(4-methoxyphenyl)aniline
Uniqueness
N-(4-methoxyphenyl)pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
N-(4-methoxyphenyl)pyridin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-4-2-10(3-5-12)14-11-6-8-13-9-7-11/h2-9H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXBNBZNGNIUQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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